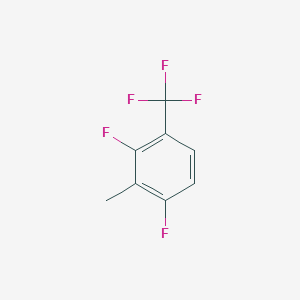

2,6-Difluoro-3-(trifluomethyl)toluene

Description

Role of Fluorine in Organic Synthesis and Chemical Research

The element fluorine possesses a unique combination of properties that makes it a powerful tool in molecular design. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are principal factors that chemists leverage to fine-tune the characteristics of organic molecules. sigmaaldrich.comnih.gov

Modulating Reactivity and Selectivity in Organic Molecules

The incorporation of fluorine into organic molecules profoundly influences their reactivity and selectivity. Fluorine's high electronegativity, the highest of all elements, creates strong polarization in the carbon-fluorine bond. nih.gov This electronic effect can alter the acidity of nearby protons, influence the electron density of aromatic rings, and stabilize or destabilize reaction intermediates. For instance, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can significantly impact the chemical behavior of the molecule it is attached to. nih.govrsc.org This modulation of electronic properties is crucial for directing the outcomes of chemical reactions, enabling chemists to achieve desired products with high selectivity. rsc.org Furthermore, the stability of the C-F bond often imparts increased thermal and metabolic stability to the molecule. chemicalbook.comwikipedia.org

Importance of Organofluorine Compounds as Synthetic Building Blocks

Organofluorine compounds are vital synthetic building blocks in the creation of complex functional molecules. sigmaaldrich.com Their unique properties are transferred to the larger molecules synthesized from them. In the pharmaceutical industry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. wikipedia.orgnbinno.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Similarly, in agrochemicals, fluorine substitution can lead to increased potency and more targeted activity. nbinno.com Compounds like 2,6-Difluorotoluene (B1296929) are used as starting materials or intermediates in the synthesis of these valuable products. chemicalbook.comnbinno.com The demand for novel fluorinated compounds drives the development of new synthetic methods and the availability of a diverse range of fluorinated building blocks. rsc.org

General Overview of Trifluoromethylated and Difluorinated Toluene (B28343) Derivatives

Toluene, a simple aromatic hydrocarbon, serves as a scaffold for a vast array of derivatives. The introduction of both fluorine atoms and trifluoromethyl groups onto the toluene ring creates a class of compounds with significant industrial and research interest. These substitutions can drastically alter the parent molecule's properties, including its boiling point, density, and reactivity.

Trifluorotoluene itself is used as a specialty solvent and an intermediate in the production of pesticides and pharmaceuticals. wikipedia.org The trifluoromethyl group enhances the stability and can direct further chemical transformations. Difluorotoluenes, such as 2,6-Difluorotoluene, are also key intermediates. For example, 2,6-Difluorotoluene can be converted to 2,6-difluorobenzaldehyde (B1295200), a precursor for other complex molecules. sigmaaldrich.comchemicalbook.com

The properties of some representative fluorinated toluene derivatives are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2,6-Difluorotoluene | 443-84-5 | C₇H₆F₂ | 128.12 | 112 | 1.129 |

| (Trifluoromethyl)benzene | 98-08-8 | C₇H₅F₃ | 146.11 | 103.46 | 1.19 (at 20°C) |

| 3,5-Bis(trifluoromethyl)toluene | 75462-61-2 | C₉H₆F₆ | 228.13 | Not Available | Not Available |

Note: Data sourced from multiple references. sigmaaldrich.comwikipedia.orgsigmaaldrich.com Some data may not be available.

Structural Context of the 2,6-Difluoro-3-(trifluoromethyl)toluene Motif

The molecule 2,6-Difluoro-3-(trifluoromethyl)toluene features a highly substituted benzene (B151609) ring. The name itself describes the specific arrangement of these substituents:

Toluene: The base structure is a benzene ring attached to a methyl group (-CH₃).

2,6-Difluoro: Two fluorine atoms are attached to the carbon atoms at positions 2 and 6, which are the carbons immediately adjacent (ortho) to the methyl group.

3-(Trifluoromethyl): A trifluoromethyl group (-CF₃) is attached to the carbon at position 3, which is adjacent to one of the fluorine atoms.

This specific substitution pattern results in a molecule with a complex interplay of electronic and steric effects. The two fluorine atoms and the trifluoromethyl group are all strongly electron-withdrawing, which significantly deactivates the aromatic ring towards certain types of reactions. The proximity of these bulky groups also creates steric hindrance around the methyl group and the adjacent ring positions.

Scope and Research Focus on 2,6-Difluoro-3-(trifluoromethyl)toluene

While specific, dedicated research on 2,6-Difluoro-3-(trifluoromethyl)toluene is not extensively documented in publicly available literature, the interest in this type of molecule stems from the broader field of fluorinated compound research. The synthesis and study of such complexly substituted aromatics are driven by the search for new molecules with unique and enhanced properties.

Rationale for Dedicated Research on Substituted Trifluoromethylbenzenes

Research into substituted trifluoromethylbenzenes is highly active and motivated by several factors. The trifluoromethyl group is a key feature in many successful pharmaceuticals and agrochemicals because it can improve metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org By combining the trifluoromethyl group with other substituents like fluorine atoms, chemists can fine-tune these properties with a high degree of precision.

The development of novel compounds with specific substitution patterns, such as the 2,6-difluoro-3-(trifluoromethyl) arrangement, is often part of a larger strategy to create new active ingredients for drugs or pesticides. wikipedia.orgnbinno.com For example, a patent for the preparation of dichlorotrifluoromethyltoluenes describes the synthesis of 2,6-dichloro-3-trifluoromethyltoluene, a close analogue that could potentially be a precursor to the difluoro version. google.com The synthesis of such molecules, even as intermediates, is a critical step in the discovery and development of new chemical entities with potential applications in medicine and agriculture. nih.govrsc.org The exploration of these compounds allows researchers to build libraries of diverse molecules for screening and to better understand the structure-activity relationships that govern their biological effects. acs.org

In-depth Analysis of 2,6-Difluoro-3-(trifluoromethyl)toluene Reveals Data Scarcity

Despite a comprehensive investigation into the chemical compound 2,6-Difluoro-3-(trifluoromethyl)toluene, a notable scarcity of publicly available scientific data prevents the creation of a detailed article as initially requested. Extensive searches across scientific databases, patent libraries, and chemical supplier catalogs have yielded no specific information for this particular molecule.

While the broader class of fluorinated aromatics is a well-documented and significant area of organofluorine chemistry, information directly pertaining to 2,6-Difluoro-3-(trifluoromethyl)toluene—including its synthesis, physicochemical properties, and specific research applications—is not present in the accessible literature.

Research into related compounds, such as isomers and molecules with similar substitution patterns like 2,6-dichloro-3-trifluoromethyltoluene, indicates that synthetic pathways to this class of compounds exist. For instance, a known method involves the fluorination of a corresponding trichloromethyl-substituted precursor. However, without direct studies on 2,6-Difluoro-3-(trifluoromethyl)toluene, any discussion of its specific characteristics would be speculative and would not adhere to the required standards of scientific accuracy for the requested article.

The field of organofluorine chemistry continues to expand, with ongoing research into the synthesis and application of novel fluorinated compounds. The introduction of fluorine and trifluoromethyl groups into aromatic rings can significantly influence a molecule's properties, leading to advancements in materials science and medicinal chemistry. It is conceivable that information on 2,6-Difluoro-3-(trifluoromethyl)toluene may become available in the future as research in this area progresses.

At present, due to the lack of specific data, it is not possible to provide a scientifically rigorous article that focuses solely on 2,6-Difluoro-3-(trifluoromethyl)toluene as per the initial instructions.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJFRYZDOJFSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Chemical Transformations

Reactivity of the Aromatic Core and Fluorine Substituents

The collective electron-withdrawing effect of the fluorine and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).

The presence of three strongly electronegative groups (two -F, one -CF3) makes the aromatic ring of 2,6-Difluoro-3-(trifluoromethyl)toluene highly electron-deficient and thus susceptible to nucleophilic attack. In related polyfluoroarenes, such as octafluorotoluene, nucleophilic substitution occurs selectively at the position para to the trifluoromethyl group. nih.gov For 2,6-Difluoro-3-(trifluoromethyl)toluene, the positions on the ring are activated for SNAr, and the regioselectivity of a potential substitution would be directed by the combined electronic and steric influences of the existing substituents. The fluorine atoms themselves can act as leaving groups in such reactions.

Oxidation: The methyl group of the toluene (B28343) moiety can be a site for oxidation. For instance, the related compound 2,6-difluorotoluene (B1296929) can be oxidized to 2,6-difluorobenzaldehyde (B1295200) using hydrogen peroxide as the oxidant and a metal ion complex as a catalyst in an acetic acid solvent. google.com This suggests a potential pathway for the synthesis of 2,6-difluoro-3-(trifluoromethyl)benzaldehyde (B2387659) from the title compound, although the additional electron-withdrawing CF3 group would likely render the methyl group less susceptible to oxidation. Enzymatic dihydroxylation of the aromatic ring is another possible transformation, as seen in related compounds like m-bromobenzotrifluoride, which undergoes dioxygenase-catalyzed conversion to form dihydroxycyclohexa-3,5-diene derivatives. ethz.ch

Reduction: Reduction of the aromatic system typically requires harsh conditions, such as high-pressure catalytic hydrogenation. More selective reductions often target the trifluoromethyl group. Electrochemical methods have been shown to be effective for the hydrodefluorination of fluoroaromatic compounds, sometimes with high selectivity. rsc.org

The trifluoromethyl group is known for its robustness under a wide variety of reaction conditions, which allows for transformations on other parts of the molecule without affecting the CF3 moiety. tcichemicals.com Research on the defluorinative functionalization of various trifluoromethylarenes has demonstrated excellent tolerance for a wide range of other functional groups. nih.gov This compatibility is crucial for incorporating the fluorinated scaffold into more complex molecules.

Key tolerated functional groups in reactions involving similar fluorinated aromatics include:

Halogens: Iodo groups can be retained during C-F bond transformations. tcichemicals.com

Sulfur-containing groups: Thioethers, sulfoxides, and sulfones are often preserved. tcichemicals.comnih.gov

Amines and Amides: Arylamine and acetanilide (B955) functionalities are compatible with many protocols. nih.gov

Alcohols: Benzylic alcohols can be retained during functionalization reactions. nih.gov

Heterocycles: Pyridine and other heterocyclic rings can be present on the molecule during transformations. nih.gov

This broad compatibility makes trifluoromethyl-substituted aromatics versatile building blocks in organic synthesis. tcichemicals.comacs.orgacs.org

C-F Bond Activation and Defunctionalization Reactions

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its selective activation and cleavage represent a powerful strategy for synthesizing other valuable fluorinated compounds. researchgate.netresearchgate.netnih.gov

The selective transformation of a single C-F bond within a trifluoromethyl group is a significant challenge because the bond dissociation energy decreases with successive defluorination steps, often leading to over-reaction. researchgate.netsioc-journal.cn Despite this, methods have been developed for the selective functionalization of aromatic CF3 groups under mild conditions, often relying on photochemical, electrochemical, or catalyst-mediated processes. tcichemicals.comresearchgate.netsioc-journal.cnrsc.org These reactions typically proceed through radical anion intermediates that facilitate the cleavage of a C-F bond. nih.gov

A particularly valuable transformation is the partial reduction or functionalization of a trifluoromethyl group (Ar-CF3) to a difluoromethyl (Ar-CF2H) or a difluoroalkyl (Ar-CF2R) moiety. nih.gov The resulting difluoromethylene unit is a key bioisostere for ethers and ketones in medicinal chemistry. nih.govnih.gov

One general and effective method involves photoredox catalysis. Using an iridium-based photocatalyst, a variety of unactivated trifluoromethylarenes can be converted into difluoroalkylaromatics by reacting them with alkenes. nih.gov This process involves the formation of a trifluoromethylarene radical anion, which fragments to release a fluoride (B91410) ion and generate a difluorobenzylic radical. This radical is then trapped by an alkene to form the final product. nih.gov

The scope of this transformation is broad, demonstrating its utility and functional group tolerance as shown in the table below, adapted from studies on various trifluoromethylarenes.

| Substrate (Ar-CF3) | Alkene Partner | Product (Ar-CF2-R) | Yield (%) |

|---|---|---|---|

| 4-Methoxy-1-(trifluoromethyl)benzene | 3-Buten-1-ol | 1-(4,4-difluorobutyl)-4-methoxybenzene derivative | 81 |

| N-(4-(trifluoromethyl)phenyl)acetamide | 3-Buten-1-ol | N-(4-(4,4-difluorobutyl)phenyl)acetamide derivative | 65 |

| 1-(Trifluoromethyl)-4-vinylbenzene | 3-Buten-1-ol | 1-(4,4-difluorobutyl)-4-vinylbenzene derivative | 75 |

| 2-(Trifluoromethyl)pyridine | 3-Buten-1-ol | 2-(4,4-difluorobutyl)pyridine derivative | 41 |

| 4-(Methylthio)-1-(trifluoromethyl)benzene | 3-Buten-1-ol | 1-(4,4-difluorobutyl)-4-(methylthio)benzene derivative | 64 |

| Methyl 4-(trifluoromethyl)benzoate | 3-Buten-1-ol | Methyl 4-(4,4-difluorobutyl)benzoate derivative | 85 |

Similarly, selective hydrodefluorination (HDF) to convert Ar-CF3 to Ar-CF2H can be achieved using the same catalytic system with a hydrogen atom source like cesium formate. nih.gov This transformation also tolerates significant structural diversity, including acidic protons and various reducible groups. nih.gov Other strategies for this conversion include base-promoted elimination reactions and dual palladium/copper catalytic systems. nih.govresearchgate.net

Selective C-F Cleavage in Trifluoromethyl Groups

Electrochemical Hydrodefluorination

Electrochemical methods offer a controlled approach to the hydrodefluorination of trifluoromethyl groups. While specific studies on 2,6-difluoro-3-(trifluoromethyl)toluene are not extensively documented, the principles of electrochemical hydrodefluorination of trifluoromethylarenes provide a framework for its potential reactivity. The process involves the electrochemical reduction of the trifluoromethyl group, leading to the cleavage of a C-F bond and its replacement with a C-H bond.

The activation of the traditionally inert trifluoromethyl arenes is challenging due to the very negative reduction potentials required. bris.ac.uk However, electrochemical techniques can achieve the necessary deep reduction potentials to initiate C-F bond cleavage. bris.ac.ukchinesechemsoc.org This method can be selective for mono- or di-hydrodefluorination, yielding ArCF2H and ArCFH2 compounds, respectively. chinesechemsoc.org A key advantage of electrochemistry is the ability to fine-tune the cell potential, which allows for selectivity that can be difficult to achieve with chemical reductants. bris.ac.uk

For instance, the electrochemical mono-deuterodefluorination of various trifluoromethyl aromatic compounds to their corresponding Ar-CF2D derivatives has been successfully achieved using D2O as the deuterium (B1214612) source. chinesechemsoc.org This process highlights the potential for selective, single C-F bond cleavage under electrochemical conditions. The reaction is typically carried out in a divided cell using a suitable electrolyte and cathode material. chinesechemsoc.org

Table 1: General Conditions for Electrochemical Hydrodefluorination of Trifluoromethylarenes

| Parameter | Condition | Reference |

| Cell Type | Divided Cell | chinesechemsoc.org |

| Deuterium Source | D₂O | chinesechemsoc.org |

| Key Reagent | t-BuOLi | chinesechemsoc.org |

| Outcome | Selective mono-deuterodefluorination | chinesechemsoc.org |

It is important to note that while these general conditions have been established for a range of trifluoromethyl arenes, specific optimization would be necessary for the substrate 2,6-difluoro-3-(trifluoromethyl)toluene.

Defluorinative Functionalization Strategies

Defluorinative functionalization represents a powerful strategy for creating new chemical bonds by leveraging the reactivity of the C-F bond. This approach can proceed through various mechanisms, including radical and carbanion-mediated pathways.

Radical-mediated defluorination often involves the generation of a radical anion intermediate from the trifluoromethylarene. This can be achieved through photoredox catalysis, where a photocatalyst, upon excitation with visible light, facilitates a single electron transfer (SET) to the trifluoromethylaromatic compound. nih.gov This SET event leads to the formation of a difluorobenzylic radical after the elimination of a fluoride anion. nih.gov

These highly reactive difluorobenzylic radicals can then be intercepted by various radical acceptors, such as alkenes, to form new C-C bonds. nih.gov This strategy allows for the defluoroalkylation of unactivated trifluoromethylarenes. nih.gov The success of this method is sensitive to the electronic properties of the starting material. nih.gov

While less common for trifluoromethyl groups on an aromatic ring, carbanion-mediated defluorination is a known pathway for other fluorinated compounds. This mechanism typically involves the deprotonation of a carbon adjacent to the fluorine-bearing carbon, followed by fluoride elimination. Given the structure of 2,6-difluoro-3-(trifluoromethyl)toluene, this pathway is less likely to occur directly on the trifluoromethyl group without prior functionalization of the methyl group.

Defluorinative cycloaddition reactions are an emerging area in fluorine chemistry. These reactions often involve gem-difluoroalkenes as substrates, which can undergo nucleophilic attack followed by β-fluoride elimination, acting as surrogates for alkynes in cycloaddition reactions. nih.gov For a compound like 2,6-difluoro-3-(trifluoromethyl)toluene, direct participation in such a cycloaddition would require prior conversion to a suitable reactive intermediate, such as a gem-difluoroalkene derivative.

One example involves the reaction of gem-difluoroalkenes with organic azides in the presence of a base like morpholine (B109124) to form 1,2,3-triazoles. nih.gov Another strategy involves the defluorinative cyclization of enamides with fluoroalkyl halides. nih.govresearchgate.net These methods showcase the potential for constructing complex heterocyclic systems through defluorinative pathways.

Derivatization and Further Functionalization

The structure of 2,6-difluoro-3-(trifluoromethyl)toluene provides multiple sites for further chemical modification, allowing for the introduction of additional functional groups to create a diverse range of derivatives.

One key strategy for derivatization involves the transformation of the existing substituents. For instance, the methyl group can be a handle for introducing other functionalities. While not directly involving 2,6-difluoro-3-(trifluoromethyl)toluene, a related process describes the continuous oxidation of 2,6-difluorotoluene to 2,6-difluorobenzaldehyde, which could potentially be adapted. nih.gov

A more direct approach involves the functionalization of the aromatic ring itself. The synthesis of 2,6-difluoro-3-(trifluoromethyl)aniline (B13147110) from related precursors has been reported. nih.gov This aniline (B41778) derivative is a versatile intermediate. nih.gov The amino group can act as a directing group for further electrophilic aromatic substitution or can be transformed into other functionalities, such as through diazotization reactions. nih.gov

Furthermore, the synthesis of boronic acid derivatives, such as (2,6-difluoro-3-methylphenyl)boronic acid and its analogs, opens up a vast array of possibilities for further functionalization through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions of such boronic acids with various aryl halides or triflates can be used to form biaryl structures. The development of specialized palladium precatalysts has enabled the efficient coupling of even unstable polyfluorophenyl boronic acids at room temperature.

Regioselective Functionalization

The functionalization of the aromatic ring of 2,6-Difluoro-3-(trifluoromethyl)toluene is governed by the competing directing effects of its substituents. In electrophilic aromatic substitution (EAS), the outcome is determined by the balance between the activating/deactivating and directing properties of the fluorine and trifluoromethyl groups.

Fluorine Atoms : As halogens, fluorine atoms are deactivating yet ortho-, para-directing. libretexts.orgyoutube.com This is due to a competition between their strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack, and their ability to donate a lone pair of electrons via resonance (a π-donating effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org

Trifluoromethyl Group (-CF3) : This group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). vaia.comyoutube.com It strongly deactivates the ring and is a meta-director. vaia.comyoutube.com The CF3 group does not have a resonance-donating effect and its presence significantly reduces the nucleophilicity of the benzene (B151609) ring. youtube.comnih.gov

For 2,6-Difluoro-3-(trifluoromethyl)toluene, electrophilic attack is challenging due to the cumulative deactivating effect of three electron-withdrawing groups. However, for a reaction such as Friedel-Crafts acylation, the regiochemical outcome can be predicted. The two fluorine atoms direct to their ortho and para positions. The position para to the fluorine at C2 is C5. The position para to the fluorine at C6 is C3 (already substituted). The ortho positions are C1, C3, C5, and C7 (methyl group). The trifluoromethyl group at C3 directs to its meta positions, which are C1 and C5.

Therefore, the C5 position is strongly favored for electrophilic substitution as it is para to one fluorine atom and meta to the trifluoromethyl group, representing a convergence of directing effects. The C1 position (the methyl group) is sterically hindered and electronically deactivated.

A plausible regioselective functionalization is the Friedel-Crafts acylation to introduce a ketone, which can then serve as a handle for further derivatization.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product Position | Rationale |

|---|

Synthesis of Analogues and Derivatives

The functionalized toluene can be used as a building block for more complex molecules, including various heterocyclic structures and styrene (B11656) derivatives.

The synthesis of complex heterocyclic structures, such as pyrazoles, can be achieved from derivatives of 2,6-Difluoro-3-(trifluoromethyl)toluene. A common and effective method involves the Vilsmeier-Haack reaction on a hydrazone intermediate, which is itself formed from a ketone. nih.govgalchimia.com

A potential synthetic route to a pyrazole (B372694) derivative begins with the aforementioned Friedel-Crafts acylation of 2,6-Difluoro-3-(trifluoromethyl)toluene to yield an acetophenone (B1666503) intermediate. This ketone can then be condensed with a substituted hydrazine, such as (2,6-dichloro-4-trifluoromethyl)phenylhydrazine, to form the corresponding hydrazone. Subsequent treatment of the hydrazone with a Vilsmeier reagent (POCl₃ in DMF) induces cyclization and formylation to yield the target 1,3-diaryl-1H-pyrazole-4-carbaldehyde. nih.gov

Table 2: Proposed Synthesis of a Pyrazole Derivative

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethan-1-one |

| 2 | Hydrazone Formation | (2,6-Dichloro-4-trifluoromethyl)phenylhydrazine, Ethanol, HCl (cat.), Reflux | Corresponding Hydrazone |

This multi-step process demonstrates how the initial regioselective functionalization of the toluene core enables the construction of highly substituted, fluorinated heterocyclic systems. nih.gov

The conversion of a trifluoromethyl group into a gem-difluorovinyl group (C-CF₃ → C=CF₂) is a valuable transformation for synthesizing fluorinated analogues of biologically active molecules. This transformation can be achieved through a dehydrofluorination reaction of a 4-CF₃-β-lactam precursor.

While not starting directly from the toluene, a relevant synthetic strategy involves creating a precursor where the 2,6-difluoro-3-(trifluoromethyl)phenyl group is attached to a structure amenable to this conversion. For instance, a 4-(2,6-difluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluoro-β-lactam could be synthesized and then subjected to dehydrofluorination using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). This process eliminates one molecule of hydrogen fluoride from the β-lactam ring, specifically removing a fluorine from the CF₃ group and a proton from the C3 position of the lactam ring, to generate a gem-difluoroalkene moiety attached to the β-lactam core.

This methodology highlights a pathway to convert a stable trifluoromethyl group into a reactive gem-difluoroalkene, which can serve as a bioisostere for carbonyl or amide groups and act as an electrophilic target for enzyme inhibition.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the synthesis of complex molecules such as 2,6-Difluoro-3-(trifluoromethyl)toluene involves a combination of kinetic studies, intermediate trapping experiments, and computational modeling. The presence of both fluorine atoms and a trifluoromethyl group on the toluene (B28343) ring introduces significant electronic effects that dictate the reactivity and the plausible mechanistic pathways, which can include radical, carbocationic, or carbanionic intermediates.

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering insight into the sequence of elementary steps that constitute a reaction mechanism.

Specific rate constants and activation energies for the synthesis or reactions of 2,6-Difluoro-3-(trifluoromethyl)toluene are not prominently reported. However, data from related reactions, such as the radical addition of a trifluoromethyl radical (CF3•) to various substrates, can provide valuable context. For instance, the rate constants for the addition of CF3• to aryl-substituted vinyl triflates have been determined through competition kinetics. researchgate.netchemrxiv.org These rates are typically very high, reflecting the high reactivity of the trifluoromethyl radical. The rate constants for these reactions are influenced by the electronic properties of the aromatic rings involved. researchgate.netchemrxiv.org

The values, which fall in the range of 10⁶ M⁻¹ s⁻¹, illustrate the rapid nature of trifluoromethyl radical additions. researchgate.netchemrxiv.org Good correlations have been observed between these rate constants and Hammett parameters, indicating a strong dependence on the electronic nature of the substrate. chemrxiv.org

Table 1: Estimated Rate Constants for the Radical Addition of CF3• to Aryl-Substituted Vinyl Triflates at 25 °C

| Substituent on Aryl Ring | Rate Constant (k) [M⁻¹ s⁻¹] |

|---|---|

| 4-Methoxy | 5.6 x 10⁶ |

| 4-Methyl | 5.2 x 10⁶ |

| Hydrogen | 4.6 x 10⁶ |

| 4-Chloro | 4.4 x 10⁶ |

Note: This data is for the reaction of trifluoromethyl radicals with aryl-substituted vinyl triflates and is presented to illustrate the typical magnitude of rate constants for such radical reactions. Data derived from researchgate.netchemrxiv.org.

An induction period is an initial slow phase of a reaction, after which the reaction rate accelerates. This phenomenon often suggests the involvement of an autocatalytic species or the slow formation of a necessary intermediate. In the context of fluorination reactions, induction periods have been observed under certain conditions. For example, the reaction of aliphatic ketones with phenylsulfur trifluoride, a reagent used to convert carbonyls to difluoromethylene groups, can exhibit an induction period of several hours. orgsyn.org In biochemical systems, studies on the degradation of fluorinated aromatic compounds by bacteria like Pseudomonas putida have also characterized induction periods for the enzymatic activity of toluene dioxygenase, with optimal induction times determined to be around two hours for maximizing the metabolic rate. nih.gov

The synthesis of trifluoromethylated aromatics can proceed through various intermediates, the nature of which depends on the specific reagents and reaction conditions. The most common intermediates are radical species, carbocations, and carbanions.

Radical trifluoromethylation is a common strategy for introducing a CF3 group onto an aromatic ring. researchgate.net The key intermediate in these reactions is the trifluoromethyl radical (CF3•). researchgate.net This highly reactive species can be generated from various precursors, such as trifluoromethyl iodide (CF3I) in the presence of an initiator or trifluoroacetic acid (TFA) via decarboxylation. beilstein-journals.org Once generated, the CF3• radical can add to the aromatic ring of a substrate like 1,3-difluorotoluene to form a trifluoromethylated cyclohexadienyl radical. Subsequent hydrogen abstraction or oxidation and deprotonation would then yield the final product, 2,6-Difluoro-3-(trifluoromethyl)toluene. The general orientation in radical trifluoromethylation often follows patterns similar to electrophilic substitution. researchgate.net While the CF3• radical is a well-documented intermediate, the direct involvement of the difluoromethyl radical (CF2H•) in the synthesis of this specific compound is less commonly reported.

Ionic pathways provide an alternative to radical mechanisms.

Carbocation Intermediates: Carbocations substituted with electron-withdrawing groups, such as an α-(trifluoromethyl) carbocation, are generally considered to be highly unstable and transient species. nih.gov However, their formation as intermediates has been proposed in numerous synthetic transformations. nih.gov For instance, the reaction of a difluorotoluene with an electrophilic trifluoromethylating reagent could, in principle, proceed through a short-lived cationic intermediate (a σ-complex or Wheland intermediate) before losing a proton to form the aromatic product. The strong electron-withdrawing nature of the existing fluorine atoms and the incoming trifluoromethyl group would significantly destabilize such an intermediate.

Carbanion Intermediates: The trifluoromethyl carbanion (CF3⁻) can act as a nucleophilic trifluoromethylating agent. beilstein-journals.org It can be generated in situ from sources like Ruppert-Prakash reagents (TMSCF3) or by trapping difluorocarbene (:CF2) with a fluoride (B91410) ion. beilstein-journals.orgnih.gov However, α-trifluoromethyl carbanions are notoriously unstable and tend to spontaneously eliminate a fluoride ion to produce difluoroalkenes, a decomposition pathway that has historically hindered their synthetic application. nih.gov The stability of a carbanion is influenced by factors such as resonance and aromaticity. quora.com In the context of synthesizing 2,6-Difluoro-3-(trifluoromethyl)toluene, a nucleophilic aromatic substitution pathway involving the attack of a CF3⁻ anion on a suitably activated difluorotoluene derivative is mechanistically less favorable compared to radical or electrophilic pathways.

Role of Intermediates in Catalytic Cycles

Organometallic Complexes (e.g., Cu, Pd, Rh intermediates)

The synthesis and modification of fluorinated aromatic compounds frequently involve organometallic intermediates, where transition metals like copper (Cu), palladium (Pd), and rhodium (Rh) play pivotal roles in C-F and C-C bond formation. While specific mechanistic studies detailing Cu, Pd, or Rh intermediates in the direct synthesis of 2,6-difluoro-3-(trifluoromethyl)toluene are not extensively documented in the reviewed literature, the principles from related transformations offer significant insight.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For instance, Pd-catalyzed C–H fluorination of arenes has been developed using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org In some proposed mechanisms, a Pd(II) catalyst undergoes oxidative addition to form a high-valent Pd(IV)-F electrophile, which is capable of fluorinating even weakly nucleophilic arenes. beilstein-journals.org Similarly, Pd(0) catalysts have been used for the allylic fluorination of allylic chlorides, proceeding through an electrophilic Pd(II)-allyl intermediate that undergoes an SN2-type attack by a fluoride source. beilstein-journals.org

Copper catalysis is also prominent, particularly in trifluoromethylation and defluorination reactions. A combination of palladium and copper catalysts has been shown to enable the selective activation and reduction of a single C–F bond in trifluoromethyl arenes. rsc.orgrsc.org In these systems, copper salts such as CuF₂ or CuBr can influence selectivity. rsc.org The synthesis, stability, and reactivity of various fluorinated organometallic reagents (Rf-MX, where M = Li, MgX, ZnX, Cu) have been studied extensively, with a focus on their use in C-C bond-forming reactions with different electrophiles. researchgate.net

High-valent nickel complexes have emerged as potent reagents for C-H bond trifluoromethylation. For example, the well-defined Ni(IV) complex [(Py)₂Ni(IV)F₂(CF₃)₂] reacts with aromatic compounds to yield benzotrifluorides, with Ni(III)CF₃ complexes identified as key intermediates in the C-H bond-breaking and C-CF₃ bond-forming sequence. nih.gov The versatility of organometallic methods is further demonstrated in the structural modification of related compounds like 2,6-difluoropyridine, where site-selective metalation and cross-coupling reactions allow for extensive derivatization.

Anion Speciation and Silyl-Transfer Chain Reactions

Silicon-based reagents play a multifaceted role in modern fluorination chemistry, often participating in radical chain reactions or acting as removable directing groups. Silyl (B83357) radicals, for instance, can mediate the fluorination of alkyl bromides in a chain process. princeton.edu Computational studies on these mechanisms, using Density Functional Theory (DFT), indicate that a "supersilyl" radical can selectively abstract a bromine atom from an alkyl bromide over abstracting a fluorine atom from a source like N-fluorobenzenesulfonimide (NFSI). princeton.edu The subsequent fluorine-atom transfer to the resulting alkyl radical is a key step in the chain. princeton.edu

Another significant application of silicon in fluorination is the concept of "detagging-fluorination" from an immobilized silyl ether. nih.govresearchgate.net In this strategy, a molecule is attached to a solid support via a silyl ether linker. The C-O bond of the silyl ether can be cleaved by a fluoride source, which simultaneously transfers a fluorine atom to the silicon, releasing the desired silyl fluoride product. nih.govresearchgate.net This method is particularly attractive for radiochemistry, as it can simplify the purification of ¹⁸F-labeled compounds and potentially improve molar activity. nih.govresearchgate.net The formation of the stable silicon-fluorine bond provides a strong thermodynamic driving force for these reactions. nih.gov

Silylating agents are also employed to activate substrates or catalysts. In certain Ni-catalyzed asymmetric fluorinations, triethylsilyl triflate was found to be essential for high efficiency, where it is proposed to help generate a more reactive dicationic nickel triflate complex. acs.org

Stereochemical Considerations in Fluorination

The introduction of fluorine can create stereocenters, making stereochemical control a critical aspect of synthesizing complex fluorinated molecules, particularly for pharmaceutical applications. While the target molecule 2,6-difluoro-3-(trifluoromethyl)toluene is achiral, the principles of asymmetric fluorination are a major focus of research in organofluorine chemistry.

Enantioselective fluorination often relies on chiral catalysts to control the facial selectivity of the fluorine atom's approach to a prochiral substrate. Significant progress has been made in the catalytic asymmetric fluorination of various substrates:

β-Ketoesters : The first catalytic asymmetric fluorination was achieved using a catalyst formed from Ti(TADDOLato) and Selectfluor, affording fluorinated β-ketoesters with up to 90% enantiomeric excess (ee). acs.org

Oxindoles : Chiral palladium complexes have been successfully used for the enantioselective fluorination of 3-substituted oxindoles with NFSI, achieving up to 96% ee. acs.org

α-Aryl Acetic Acid Derivatives : Direct asymmetric fluorination of these less acidic substrates has been accomplished using NiCl₂–BINAP catalysts, requiring a base like 2,6-lutidine to promote enolization. acs.org

Chiral anion phase-transfer catalysis represents another powerful strategy. This approach uses a chiral anion, such as a phosphate, to control the stereochemical outcome of the reaction, and has been applied to the enantioselective fluorination of alkenes. acs.org For the achiral molecule 2,6-difluoro-3-(trifluoromethyl)toluene, these stereochemical considerations are not directly applicable to its synthesis. However, they would become crucial if a synthetic precursor or a subsequent modification introduced a chiral center, for example, by functionalizing the methyl group.

Computational Chemistry and Theoretical Models

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used extensively to investigate the structural, electronic, and reactive properties of fluorinated aromatic compounds. digitellinc.com For a molecule like 2,6-difluoro-3-(trifluoromethyl)toluene, DFT calculations can provide deep insights that are often difficult to obtain through experimental means alone.

DFT methods, such as B3LYP, are commonly used to predict and analyze various molecular properties:

Electronic Properties : Calculations of frontier molecular orbitals (HOMO and LUMO) and their energy gap (Egap) help in understanding the electronic behavior and potential applications in materials science. nih.govmdpi.com For example, DFT studies on fluorinated flavones showed that the presence of a -CF₃ group increases the electrophilic properties of the molecule. researchgate.net

Reactivity and Mechanisms : DFT is crucial for elucidating reaction mechanisms. It can be used to calculate the energies of reactants, transition states, and products, providing a free energy profile for a proposed reaction pathway. princeton.edu Such calculations were instrumental in explaining the differing reactivity of •CF₂H and •CF₃ radicals by analyzing their orbital energies. escholarship.orgnih.govresearchgate.net DFT can also be used to calculate local electrophilicity indices to predict reactive sites for nucleophilic attack. researchgate.net

Spectroscopic Properties : Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to confirm molecular structures. researchgate.net

These computational approaches allow for a systematic study of the effects of fluorine substitution on molecular properties, aiding in the rational design of new molecules and the prediction of their chemical behavior. nih.govmdpi.com

Analysis of Bond Dissociation Energies (BDE) of C-F Bonds

A defining characteristic of organofluorine compounds is the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, a property that imparts high thermal and chemical stability to fluorinated molecules. rsc.orgrsc.org

The bond dissociation energy (BDE) of the C-F bond in CH₃-F is approximately 109 kcal/mol. rsc.orgrsc.org This is significantly higher than the BDEs of other carbon-halogen bonds, as illustrated in the table below. Furthermore, as the number of fluorine atoms on a single carbon increases, the C-F bonds become progressively shorter and stronger. rsc.orgrsc.org This trend presents a significant challenge for chemical transformations that require the cleavage of a C-F bond, especially in a trifluoromethyl group.

For 2,6-Difluoro-3-(trifluoromethyl)toluene, there are two types of C-F bonds: aromatic (Cₐᵣ-F) and benzylic (Cₛₚ³-F). Both are exceptionally strong. The selective activation of a single C-F bond in a trifluoromethylarene is particularly difficult because the resulting difluoroalkyl product (ArCF₂R) is inherently more reactive than the starting material (ArCF₃). rsc.orgrsc.org Overcoming this reactivity challenge is a major focus in modern synthetic chemistry.

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| CH₃–F | 109 |

| CH₃–H | 105 |

| CH₃–Cl | 84 |

| CH₃–Br | 70 |

| CH₃–I | 56 |

Data compiled from various sources, values are approximate.

Understanding Reactivity and Selectivity Differences of Fluoroalkyl Radicals (CF₂H vs CF₃)

The reactivity of fluoroalkyl radicals is dramatically influenced by the degree of fluorine substitution. A striking example is the difference between the difluoromethyl radical (•CF₂H) and the trifluoromethyl radical (•CF₃). While structurally similar, their chemical behavior is fundamentally different.

Empirical observations from reactions such as the Minisci reaction show that the •CF₂H radical behaves as a nucleophile, much like simple alkyl radicals (e.g., •CH₃). escholarship.orgnih.govresearchgate.netresearchgate.net In contrast, the •CF₃ radical is decidedly electrophilic. escholarship.orgnih.govresearchgate.net This difference in "philicity" dictates their reactivity and selectivity in radical reactions. For instance, in reactions with electron-deficient heterocycles, the nucleophilic •CF₂H radical will attack different positions than the electrophilic •CF₃ radical.

The reason for this sharp shift in character between two and three fluorine substitutions has been elucidated using DFT calculations. escholarship.orgnih.govresearchgate.net The explanation lies in the interplay between the inductive and conjugative effects of the fluorine atoms:

Inductive Effect (σ-withdrawal) : Fluorine is highly electronegative and withdraws electron density through the sigma bonds, which lowers the energy of the singly occupied molecular orbital (SOMO) of the radical. This effect increases with each added fluorine and tends to make the radical more electrophilic.

Conjugative Effect (π-donation) : The lone pairs on the fluorine atoms can donate electron density back to the carbon center through hyperconjugation. This effect raises the energy of the SOMO, imparting nucleophilic character.

Hammett Correlation Studies in Reaction Kinetics

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene (B151609) derivatives. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent.

However, it is possible to analyze the expected electronic effects of the substituents on the toluene ring based on established Hammett constants for the individual fluoro and trifluoromethyl groups. The principle of additivity can be used as a first approximation for polysubstituted benzene rings, although it is important to note that steric and electronic interactions between adjacent substituents can lead to deviations from simple additivity. nih.gov

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The fluorine atoms themselves are also electron-withdrawing by induction but can be electron-donating by resonance. In the case of 2,6-difluoro-3-(trifluoromethyl)toluene, the electronic character of the aromatic ring is significantly influenced by these substituents.

The table below presents the standard Hammett constants for the fluoro and trifluoromethyl substituents at the meta and para positions.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

Data sourced from established compilations of Hammett constants. wikipedia.org

The standard Hammett equation does not typically account for ortho substituents due to the significant influence of steric effects and direct field effects, which are not captured by the σ_ortho constant in the same way as for meta and para positions. libretexts.org The proximity of ortho substituents to the reaction center can hinder the approach of reagents or alter the geometry of the transition state. Modern approaches to understanding these complex interactions often involve computational methods and the use of alternative parameters to account for steric bulk. researchgate.netnih.govacs.org

Theoretically, the two ortho-fluoro substituents and the meta-trifluoromethyl group all act as strong electron-withdrawing groups. This would render the benzene ring highly electron-deficient. For a reaction where the rate-determining step involves the development of a positive charge on the benzene ring (electrophilic attack), the reaction would be significantly slower compared to unsubstituted toluene. Conversely, for a reaction involving nucleophilic attack on the aromatic ring, the rate would be substantially enhanced due to the stabilization of the resulting negative charge in the transition state.

In the absence of direct experimental data for a Hammett plot, any kinetic analysis of reactions involving 2,6-difluoro-3-(trifluoromethyl)toluene would need to carefully consider the combined inductive and resonance effects of the substituents, as well as the significant steric hindrance and potential for non-additive electronic effects arising from the ortho-fluoro groups.

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For 2,6-Difluoro-3-(trifluoromethyl)toluene, electron impact (EI) ionization is expected to produce a distinct fragmentation pattern.

Aromatic compounds typically show strong molecular ion peaks due to their stable ring structures. libretexts.org However, the fragmentation of fluorinated compounds can be extensive. The mass spectra of fluorocarbons are noted to be very different from their hydrocarbon analogs, often featuring a prominent CF₃⁺ ion (m/z 69) and small or absent molecular ion peaks. nist.gov In the case of fluorotoluenes, the molecular ion (MH⁺) is the most abundant ion in chemical ionization (CI) using methane, while CI with hydrogen leads to significant fragmentation, including the loss of HF and H₂. cdnsciencepub.com

For 2,6-Difluoro-3-(trifluoromethyl)toluene, the molecular ion peak (M⁺) would be observed at m/z 196. Key fragmentation pathways would likely involve the loss of fluorine (F•), hydrogen fluoride (B91410) (HF), and the trifluoromethyl radical (•CF₃). The cleavage of the methyl group (•CH₃) is also a possible fragmentation route. Rearrangement processes, which are common in the mass spectra of fluoroaromatic compounds, could also occur. researchgate.netresearchgate.net

Expected Fragmentation Pattern for 2,6-Difluoro-3-(trifluoromethyl)toluene:

| Ion | m/z | Origin |

|---|---|---|

| [C₈H₅F₅]⁺ | 196 | Molecular Ion (M⁺) |

| [M - H]⁺ | 195 | Loss of a hydrogen atom |

| [M - F]⁺ | 177 | Loss of a fluorine atom |

| [M - HF]⁺ | 176 | Loss of hydrogen fluoride |

| [M - CH₃]⁺ | 181 | Loss of a methyl radical |

| [M - CF₃]⁺ | 127 | Loss of a trifluoromethyl radical |

This table represents predicted fragmentation based on the analysis of similar compounds and general fragmentation rules. Actual experimental results may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass.

For 2,6-Difluoro-3-(trifluoromethyl)toluene, HRMS is crucial for confirming its elemental formula, C₈H₅F₅. The presence of multiple fluorine atoms results in a significant negative mass defect (the difference between the nominal mass and the exact mass).

Calculated Exact Mass for C₈H₅F₅:

| Atom | Quantity | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon-¹² | 8 | 12.000000 | 96.000000 |

| Hydrogen-¹ | 5 | 1.007825 | 5.039125 |

| Fluorine-¹⁹ | 5 | 18.998403 | 94.992015 |

| Total | | | 196.031140 |

This table shows the calculation of the monoisotopic mass of the target compound, which would be confirmed by HRMS analysis.

The M+1 peak, resulting from the natural abundance of Carbon-13, would also be observable and its intensity relative to the molecular ion peak can help corroborate the number of carbon atoms in the molecule. youtube.com

X-ray Diffraction (XRD) for Solid-State Structure Confirmation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and crystal packing.

The application of XRD to 2,6-Difluoro-3-(trifluoromethyl)toluene is contingent on its physical state. Many similar small fluorinated toluene (B28343) derivatives are liquids at room temperature. sigmaaldrich.com For instance, 1-(difluoromethyl)-3-(trifluoromethyl)benzene (B595421) is a solid, indicating that high fluorination can lead to a solid state. sigmaaldrich.com If 2,6-Difluoro-3-(trifluoromethyl)toluene is a liquid, XRD analysis would require it to be crystallized, which can be achieved through cooling or by forming a crystalline derivative. To date, no public crystal structure data for this specific compound has been found in crystallographic databases.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups.

Infrared (IR) Spectroscopy (ATR-IR, Transmission IR)

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C-F bond stretch is a particularly strong absorber, appearing in the 1000–1360 cm⁻¹ region. wikipedia.org The exact frequency is sensitive to the molecular environment. For molecules with multiple fluorine atoms, this absorption often splits into symmetric and asymmetric stretching bands. wikipedia.org The strong intensity of C-F bands can sometimes obscure other important signals, such as C-H bands. youtube.com

For 2,6-Difluoro-3-(trifluoromethyl)toluene, several characteristic absorptions are expected:

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch (Methyl Group): Bands are expected in the 2900–3000 cm⁻¹ region. researchgate.net

Aromatic C=C Stretch: One or more bands will appear in the 1400–1600 cm⁻¹ region. vscht.cz

C-F Stretches (Aromatic): Strong absorptions are expected in the 1100-1350 cm⁻¹ range. wikipedia.orgresearchgate.net

C-F Stretches (Trifluoromethyl Group): Very strong, characteristic symmetric and antisymmetric stretching vibrations are expected in the 1200–1290 cm⁻¹ range. bjp-bg.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2,6-Difluoro-3-(trifluoromethyl)toluene, the following features would be anticipated:

Aromatic Ring Vibrations: The symmetric ring breathing mode, typically a strong and sharp peak around 1000 cm⁻¹, would be a key feature. researchgate.netstackexchange.com

C-F₃ Group Vibrations: Deformations of the CF₃ group typically occur in the 510–690 cm⁻¹ region, while rocking vibrations are found at lower frequencies (350–460 cm⁻¹). bjp-bg.com Symmetric and antisymmetric stretching vibrations are also Raman active. bjp-bg.com

Aromatic C-H Stretch: A strong band is expected around 3050 cm⁻¹. stackexchange.com

Expected Vibrational Frequencies (cm⁻¹) for 2,6-Difluoro-3-(trifluoromethyl)toluene:

| Vibrational Mode | Expected IR Region | Expected Raman Region | Characteristics |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Weak-Medium (IR), Strong (Raman) |

| Methyl C-H Stretch | 2850-3000 | 2850-3000 | Medium (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1400-1620 | 1400-1620 | Variable |

| C-F Stretch (CF₃) | 1200-1290 | 1200-1290 | Very Strong (IR) |

| C-F Stretch (Aryl) | 1100-1350 | 1100-1350 | Strong (IR) |

| Ring Breathing | Weak/Absent | ~1000 | Strong, Sharp (Raman) |

This table provides an estimation of characteristic vibrational frequencies based on data from analogous compounds. researchgate.netbjp-bg.comnih.govaip.org

Electroanalytical Studies

Electroanalytical techniques, such as cyclic voltammetry, can be used to study the redox properties of a molecule, including the cleavage of chemical bonds. The electrochemical reduction of fluorinated organic compounds is an area of active research, particularly for environmental remediation purposes. researchgate.net

The C-F bond is the strongest single bond to carbon, making its cleavage challenging. wikipedia.org However, electrochemical reduction can provide a pathway for defluorination. nih.govnih.gov For fluoroaromatic compounds, the reduction potential is highly negative. The presence of multiple electron-withdrawing fluorine atoms, as in 2,6-Difluoro-3-(trifluoromethyl)toluene, would make the molecule susceptible to electron acceptance. Studies on perfluorooctanoic acid (PFOA) have shown that electrochemical reduction can lead to the displacement of fluorine atoms by hydrogen. nih.gov The mechanism can be a concerted process involving electron transfer and bond cleavage. nih.gov

Electroanalytical studies on 2,6-Difluoro-3-(trifluoromethyl)toluene would likely reveal one or more irreversible reduction waves at highly negative potentials, corresponding to the sequential reductive cleavage of the C-F bonds. The exact potential would depend on the electrode material and solvent system used.

Cyclic Voltammetry

No specific cyclic voltammetry data for 2,6-Difluoro-3-(trifluoromethyl)toluene, such as redox potentials, peak separations, or scan rate dependencies, were found in the reviewed literature.

Preparative Electrolysis

No specific information regarding the preparative electrolysis of 2,6-Difluoro-3-(trifluoromethyl)toluene, including experimental conditions (such as electrode materials, electrolytes, and solvents), product yields, or the identity of resulting compounds, was identified in the searched literature.

Synthetic Utility and Future Research Directions

2,6-Difluoro-3-(trifluoromethyl)toluene as a Versatile Building Block in Chemical Synthesis

2,6-Difluoro-3-(trifluoromethyl)toluene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites: the methyl group, which can be halogenated or oxidized, and the aromatic ring, which can undergo nucleophilic aromatic substitution or be converted into other functional groups like boronic acids. While direct synthetic applications of this specific isomer are not extensively documented in public literature, its value can be inferred from the well-established chemistry of its structural analogues, such as other dichlorotrifluoromethyltoluene isomers and difluorotoluene derivatives. These related compounds are known intermediates in the production of pharmaceuticals and agricultural chemicals. researchgate.net

The dense fluorine substitution on the toluene (B28343) ring makes 2,6-Difluoro-3-(trifluoromethyl)toluene an ideal starting material for creating complex polyfluorinated compounds. The trifluoromethyl (-CF3) group is known to significantly enhance the metabolic stability and lipophilicity of bioactive molecules. nih.gov The presence of two additional fluorine atoms on the ring further modulates the electronic properties, pKa, and binding affinities of the final products.

For instance, analogous structures like 3-aminobenzotrifluoride are critical precursors to herbicides. rsc.org Similarly, the aniline (B41778) derivative of the target compound, 2,6-Difluoro-3-(trifluoromethyl)aniline (B13147110), is a logical precursor for novel agrochemicals and pharmaceuticals. The synthesis of such anilines from their toluene precursors is a standard industrial process. Furthermore, pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria, highlighting the potential of trifluoromethyl-rich fragments in medicinal chemistry. nih.gov

The methyl group can be readily converted into a handle for further reactions. For example, bromination would yield 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide. This reactive intermediate can be used to introduce the entire fluorinated phenyl motif into a larger molecule through nucleophilic substitution reactions, a common strategy in drug discovery.

The introduction of fluorine-containing motifs is a proven strategy for enhancing the properties of molecules. The 2,6-difluoro-3-(trifluoromethyl)phenyl group can be incorporated into larger molecular scaffolds to create new chemical entities with desirable characteristics. A key method for achieving this is through cross-coupling reactions.

Conversion of 2,6-Difluoro-3-(trifluoromethyl)toluene into its corresponding boronic acid, 2,6-Difluoro-3-(trifluoromethyl)phenylboronic acid, would create a versatile reagent for Suzuki-Miyaura coupling reactions. Phenylboronic acids with similar substitution patterns are widely used to synthesize complex aryl and heteroaryl derivatives for various applications, including as potential antagonists for hormone receptors. sigmaaldrich.com

Table 1: Examples of Related Fluorinated Building Blocks and Their Applications

| Compound Name | CAS Number | Application/Reaction Type | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | Suzuki-coupling reactions, synthesis of hormone antagonists. | sigmaaldrich.com |

| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | Used as a β-lactamase inhibitor. | tcichemicals.com |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | A reactive building block for introducing the bis(trifluoromethyl)phenyl motif. | tcichemicals.com |

| 2,6-dichloro-4-trifluoromethyl-aniline | Not specified | An important intermediate for insecticides like Fipronil. | google.com |

Applications in the Development of Advanced Chemical Materials

The unique properties conferred by fluorine substitution are highly sought after in materials science. Fluorinated compounds are integral to the development of advanced materials such as liquid crystals, polymers, and functional coatings.

The incorporation of difluoro and trifluoro-alkyl motifs is a key strategy in the design of liquid crystals (LCs). nih.govst-andrews.ac.ukrsc.org These groups can induce significant changes in the material's physical characteristics, such as creating a negative dielectric anisotropy, which is crucial for certain display technologies like in-plane switching (IPS) LCDs. nih.govst-andrews.ac.uk The presence of multiple fluorine atoms, as in 2,6-Difluoro-3-(trifluoromethyl)toluene, provides a strong dipole moment and influences molecular packing, making it a promising structural unit for novel LC materials. nih.govbiointerfaceresearch.com

In polymer chemistry, fluorination is used to enhance thermal stability, chemical resistance, and to control surface properties. Semi-fluorinated polymers are often more soluble and processable than their fully fluorinated counterparts. researchgate.net The direct C-H fluoroalkylation of existing aromatic polymers is an emerging technique to modify their properties. rsc.org Building blocks like 2,6-Difluoro-3-(trifluoromethyl)toluene could be functionalized and polymerized to create new specialty polymers with tailored characteristics for applications in electronics or advanced coatings.

Emerging Trends in Organofluorine Chemistry

The field of organofluorine chemistry is continuously evolving, driven by the need for more efficient, selective, and environmentally friendly methods for synthesizing fluorinated compounds.

Traditional fluorination methods often rely on hazardous reagents like hydrogen fluoride (B91410) or require harsh reaction conditions. nih.gov Modern research is heavily focused on developing "greener" alternatives. This includes exploring safer fluorinating agents, using catalytic methods to reduce waste, and employing more environmentally benign solvents. nih.govnih.gov

Key trends in sustainable fluorination include:

Catalytic Methods: The use of transition-metal catalysts can significantly improve the efficiency and selectivity of fluorination reactions, reducing the amount of reagent needed and minimizing waste. nih.gov

Electrochemical Synthesis: Using electricity to drive fluorination reactions offers a path to avoid toxic and corrosive chemical reagents. nih.govnih.gov This method can be more energy-efficient and produce less waste. dtic.mil

Flow Chemistry: Continuous flow processes enhance safety, improve reaction efficiency, and reduce waste compared to traditional batch processing. nih.gov

Green Solvents: Research into replacing toxic polar aprotic solvents (like DMF and DMSO) with greener alternatives such as γ-valerolactone (GVL) is a significant area of focus for fluorination reactions. biointerfaceresearch.com

The development of new fluorinating reagents that are safer, easier to handle, and more selective is a major driver of innovation in organofluorine chemistry. researchgate.net The historical reliance on challenging reagents like elemental fluorine (F2) has given way to a host of bench-stable, solid reagents.

Table 2: Evolution and Types of Electrophilic Fluorinating Reagents

| Reagent Class | Examples | Characteristics | Reference |

|---|---|---|---|

| Early Reagents | Perfluoro-N-fluoropiperidine | Among the first N-F reagents developed, but with limited efficiency. | rsc.org |

| N-F Sulfonamides/Imides | N-Fluorobenzenesulfonimide (NFSI) | Commercially available, easy-to-handle solid; widely used in electrophilic fluorination. | researchgate.net |

| N-F Pyridinium Salts | N-Fluoropyridinium triflate | Powerful fluorinating agents capable of fluorinating a wide range of nucleophiles under mild conditions. | rsc.org |

| DABCO-based Salts | Selectfluor® | Highly efficient, stable, and non-hygroscopic solid; one of the most common electrophilic fluorinating agents. | researchgate.net |

| Hypervalent Iodine Reagents | [18F]Fluoro-benziodoxole | Developed for electrophilic radiofluorination, particularly for PET imaging applications. | nih.gov |

| Quaternary Ammonium-based | R4NF(HFIP)3 | Novel complexes with reduced hygroscopicity and enhanced solubility, representing a green chemistry approach. | dtic.mil |

This continuous innovation provides chemists with a more extensive toolkit, enabling the synthesis of increasingly complex fluorinated molecules with greater precision and under safer conditions. researchgate.netrsc.org

Precision Synthesis of Site-Selective Fluorinated Compounds

The strategic placement of fluorine atoms and trifluoromethyl groups on an aromatic scaffold, as seen in 2,6-Difluoro-3-(trifluoromethyl)toluene, provides a powerful tool for the precision synthesis of more complex, site-selectively fluorinated molecules. The inherent electronic properties of this compound, arising from the interplay of the electron-withdrawing trifluoromethyl group and the fluorine substituents, dictate its reactivity and allow for predictable, regioselective functionalization. This positions 2,6-Difluoro-3-(trifluoromethyl)toluene as a valuable building block in the synthesis of targeted fluorinated compounds for various applications, including pharmaceuticals and agrochemicals.

The primary pathway for the site-selective functionalization of 2,6-Difluoro-3-(trifluoromethyl)toluene is through nucleophilic aromatic substitution (SNAr). The trifluoromethyl group, being a potent electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the trifluoromethyl group. In the case of 2,6-Difluoro-3-(trifluoromethyl)toluene, the position para to the trifluoromethyl group (C-5) is unsubstituted, while the ortho positions (C-2 and C-4) are occupied by fluorine atoms. The fluorine atom at the C-2 position is sterically hindered by the adjacent trifluoromethyl group. Consequently, nucleophilic attack is highly favored at the C-4 position, leading to the selective displacement of the fluorine atom at this site. This predictable regioselectivity is a key feature of its synthetic utility.

Future research directions in this area are likely to focus on expanding the scope of nucleophiles that can be employed in SNAr reactions with 2,6-Difluoro-3-(trifluoromethyl)toluene. While traditional nucleophiles such as amines, alkoxides, and thiolates are expected to react with high regioselectivity, the development of methodologies for the introduction of a wider range of functional groups, including carbon-based nucleophiles, would further enhance the synthetic value of this building block. Moreover, the exploration of metal-catalyzed cross-coupling reactions, targeting the C-F bonds, could open up new avenues for the construction of complex molecular architectures. Another promising area of investigation is the directed ortho-metalation or C-H functionalization of the methyl group, which would provide an alternative handle for derivatization, complementary to the SNAr chemistry of the aromatic ring.

Table 1: Predicted Regioselective Nucleophilic Aromatic Substitution Reactions of 2,6-Difluoro-3-(trifluoromethyl)toluene

| Nucleophile (Nu-H) | Reaction Conditions | Major Product | Expected Regioselectivity |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | 4-(R¹R²-amino)-2-fluoro-3-(trifluoromethyl)toluene | High (Substitution at C-4) |

| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 4-(R-alkoxy)-2-fluoro-3-(trifluoromethyl)toluene | High (Substitution at C-4) |

| Thiol (R-SH) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile) | 4-(R-thio)-2-fluoro-3-(trifluoromethyl)toluene | High (Substitution at C-4) |

Conclusion

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of polysubstituted aromatic compounds like 2,6-Difluoro-3-(trifluoromethyl)toluene is a testament to the advancements in synthetic organic chemistry. While direct, single-step syntheses are rare, multi-step strategies have been devised, often relying on the sequential introduction of substituents onto a pre-existing aromatic core.

Key synthetic achievements in the broader field of fluorinated toluenes include the development of selective fluorination and trifluoromethylation reactions. For instance, the copper-catalyzed trifluoromethylation of aryl halides using reagents like fluoroform-derived CuCF3 has emerged as a powerful tool. organic-chemistry.orgacs.orgscispace.com Mechanistic studies suggest that these reactions can proceed through various pathways, including SNAr and radical mechanisms, with the outcome often dependent on the specific substrates and reaction conditions. acs.orgnih.gov

A plausible, though not explicitly documented, synthetic route to 2,6-Difluoro-3-(trifluoromethyl)toluene could involve a multi-step sequence starting from a readily available precursor like 2,6-difluorotoluene (B1296929). This could entail a directed metallation followed by reaction with a trifluoromethylating agent, or an electrophilic trifluoromethylation, although the latter can be challenging to control regioselectively. Another potential pathway could start from a precursor already containing the trifluoromethyl group, followed by the introduction of the fluorine atoms, possibly via a halogen exchange reaction on a dichlorinated analogue. google.com

Mechanistic insights into the reactivity of such compounds are largely drawn from the behavior of related polyfluoroarenes. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Challenges and Opportunities in the Synthesis and Reactivity of 2,6-Difluoro-3-(trifluoromethyl)toluene

Despite the progress in organofluorine chemistry, the synthesis and manipulation of compounds like 2,6-Difluoro-3-(trifluoromethyl)toluene present several challenges and, consequently, opportunities for innovation.

Challenges:

Regioselectivity: The precise control of substituent placement on the aromatic ring remains a significant hurdle. The synthesis of a specific isomer like 2,6-Difluoro-3-(trifluoromethyl)toluene requires highly selective reactions to avoid the formation of unwanted side products. acs.orgbohrium.com

Harsh Reaction Conditions: Many fluorination and trifluoromethylation reactions require harsh conditions, such as the use of corrosive reagents like hydrogen fluoride (B91410) or high reaction temperatures, which can limit their applicability to complex molecules. dtic.mil

Cost and Availability of Reagents: Some specialized fluorinating and trifluoromethylating reagents can be expensive and not readily available, posing a barrier to large-scale synthesis. numberanalytics.com

Limited Reactivity Data: The specific reactivity of 2,6-Difluoro-3-(trifluoromethyl)toluene is not extensively documented, necessitating further experimental investigation to fully understand its chemical behavior.

Opportunities:

Development of Novel Catalytic Systems: There is a continuous need for the development of more efficient, selective, and milder catalytic systems for fluorination and trifluoromethylation reactions. chinesechemsoc.orgorganic-chemistry.org This includes the exploration of new ligands and metal catalysts.

Late-Stage Functionalization: The ability to introduce fluorine or trifluoromethyl groups at a late stage in a synthetic sequence is highly desirable for the rapid generation of diverse compound libraries for drug discovery and other applications. nih.gov

Exploration of Unique Reactivity: The specific arrangement of fluorine and trifluoromethyl groups in 2,6-Difluoro-3-(trifluoromethyl)toluene could lead to unique and unexplored reactivity patterns, offering opportunities for the discovery of new chemical transformations.

Applications in Materials Science: The unique electronic and physical properties of highly fluorinated compounds suggest potential applications in the design of advanced materials, such as liquid crystals and polymers. numberanalytics.com

Outlook for Future Research in Halogenated Toluene (B28343) Derivatives and Organofluorine Chemistry

The future of research in halogenated toluene derivatives and the broader field of organofluorine chemistry is bright, with several exciting avenues for exploration.

Sustainable Synthesis: A key trend will be the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reagents, as well as processes that minimize waste generation. acs.org

Biocatalysis: The use of enzymes for fluorination and trifluoromethylation reactions is a promising area of research that could offer high selectivity and mild reaction conditions.

Computational Chemistry: In-silico methods and computational modeling will play an increasingly important role in understanding reaction mechanisms and predicting the properties and reactivity of new fluorinated compounds, thereby guiding experimental efforts. researchgate.net

New Applications: As our understanding of the properties of halogenated toluenes deepens, new applications in medicine, agriculture, and materials science are likely to emerge. numberanalytics.com The unique combination of substituents in molecules like 2,6-Difluoro-3-(trifluoromethyl)toluene may lead to the discovery of novel biological activities or material properties.

The continued exploration of the synthesis and reactivity of complex molecules like 2,6-Difluoro-3-(trifluoromethyl)toluene will undoubtedly contribute to the advancement of organic chemistry and lead to the development of new technologies and products that benefit society.

Q & A

Q. What are the standard synthetic routes for 2,6-Difluoro-3-(trifluoromethyl)toluene, and what key parameters influence yield and purity?

- Methodological Answer: The synthesis typically involves halogenation and fluorination of toluene derivatives. For example, bromination at positions 3 and 5 followed by fluorination at positions 2 and 6 can yield the target compound. Key parameters include:

- Reaction Solvent: Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates .

- Catalysts: Triethylamine (EtN) aids in deprotonation and byproduct removal .